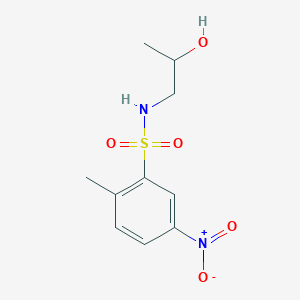

N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide

Description

Properties

Molecular Formula |

C10H14N2O5S |

|---|---|

Molecular Weight |

274.30 g/mol |

IUPAC Name |

N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide |

InChI |

InChI=1S/C10H14N2O5S/c1-7-3-4-9(12(14)15)5-10(7)18(16,17)11-6-8(2)13/h3-5,8,11,13H,6H2,1-2H3 |

InChI Key |

LWVZLDSJFAGACL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-(2-aminopropyl)-2-methyl-5-nitrobenzenesulfonamide.

Reduction: Formation of N-(2-hydroxypropyl)-2-methyl-5-aminobenzenesulfonamide.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key features of N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide with structurally analogous sulfonamides:

Pharmacokinetic and Mechanistic Insights

- Tumor Accumulation : The hydroxypropyl group may facilitate enhanced permeability and retention (EPR) effects in tumors, as seen in HPMA copolymers like PK1, which show prolonged circulation and tumor-specific accumulation .

- Toxicity Profile : Polymer conjugation (e.g., in PK1) reduces cardiotoxicity compared to free doxorubicin, suggesting that this compound could similarly mitigate toxicity in therapeutic applications .

- Biological Activity : The nitro group in the compound may confer redox-modulating properties, akin to nitro-containing sulfonamides with antitumor or antimicrobial activity .

Research Findings and Implications

Antitumor Potential

PK1 demonstrated reduced systemic toxicity and retained efficacy in anthracycline-resistant cancers, supporting the utility of hydroxypropyl-modified compounds .

Antimicrobial and Anti-Inflammatory Activity

The 2-methyl-5-nitrobenzenesulfonamide core is associated with antimicrobial and anti-inflammatory effects, as seen in structurally related compounds . However, the hydroxypropyl group’s impact on these activities remains unexplored.

Q & A

Q. What are the recommended methods for synthesizing N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of the parent amine with a benzenesulfonyl chloride derivative. Key steps include:

- Stepwise functionalization : Introduce the nitro group at the 5-position of the benzene ring via nitration, followed by sulfonamide coupling with N-(2-hydroxypropyl)amine under controlled pH (8–9) to avoid side reactions .

- Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) and catalytic bases (e.g., triethylamine) to enhance reaction efficiency. Monitor progress via TLC or HPLC to confirm intermediate purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Verify the presence of the hydroxypropyl group (δ ~1.2–1.5 ppm for methylene protons) and nitro group (characteristic aromatic splitting patterns) .

- FT-IR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, using C18 columns and acetonitrile/water gradients .

Q. What solvent systems are suitable for solubilizing this compound in in vitro assays?

- Polar solvents : DMSO or methanol are effective for stock solutions (e.g., 10 mM), but ensure compatibility with downstream assays. For aqueous buffers, dilute stock solutions to ≤1% DMSO to avoid cytotoxicity .

- Stability testing : Perform UV-Vis scans (200–400 nm) to detect degradation under varying pH (4–9) and temperature (4–37°C) conditions .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxypropyl group influence biological activity, and what methods resolve this?

Q. What strategies are employed to address contradictions in reported bioactivity data for this compound?

- Data reconciliation :

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins, cross-referenced with experimental SAR studies .

Q. How can this compound be integrated into targeted drug delivery systems?

- HPMA copolymer conjugation :

- Linker design : Attach via pH-sensitive hydrazone bonds or enzymatically cleavable peptides (e.g., GFLG) to enable tumor-specific release .

- Biodistribution studies : Use radiolabeled (e.g., ¹⁴C) or fluorescent-tagged derivatives to track accumulation in xenograft models via PET/CT or fluorescence imaging .

Q. What experimental approaches validate the compound’s mechanism of action in anti-inflammatory or antitumor contexts?

- Pathway analysis :

- In vivo models : Administer the compound (10–50 mg/kg, i.p.) in murine tumor xenografts and monitor tumor volume reduction over 21 days .

Methodological Resources

- Structural databases : CCDC entries (e.g., 10.1107/S1600536809014457) provide crystallographic data for comparative analysis .

- Synthesis protocols : Refer to Acta Crystallographica Section E for reproducible synthetic routes and purity standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.